molecular formula C9H10N2 B131094 (1H-Indol-5-yl)methanamine CAS No. 81881-74-5

(1H-Indol-5-yl)methanamine

Cat. No. B131094
CAS RN: 81881-74-5
M. Wt: 146.19 g/mol
InChI Key: UAYYSAPJTRVEQA-UHFFFAOYSA-N
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Description

“(1H-Indol-5-yl)methanamine” is a compound with the molecular formula C9H10N2 . It is an indolic Tryptophan-derived metabolite .


Synthesis Analysis

Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . New derivatives of N-(1H-indol-5-yl)-2-(((5-substitutedbenzo[d]thiazol-2-yl)methyl)amino)acetamides are synthesized from the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide .


Molecular Structure Analysis

The molecular weight of “(1H-Indol-5-yl)methanamine” is 146.19 . The InChI Key is UAYYSAPJTRVEQA-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Physical And Chemical Properties Analysis

“(1H-Indol-5-yl)methanamine” is a white to yellow solid . It has a high GI absorption and is BBB permeant . It is very soluble, with a solubility of 2.02 mg/ml .

Scientific Research Applications

Enantioselective Synthesis

(1H-Indol-5-yl)methanamine is utilized in the synthesis of various indole core structures. Schönherr and Leighton (2012) reported the use of this compound in the enantioselective iso-Pictet-Spengler reactions with α-ketoamides. This process enables the creation of underexplored indole-based core structure motifs significant in medicinal chemistry (Schönherr & Leighton, 2012).

Intermediate in Synthesis

Ogurtsov and Rakitin (2021) synthesized new (2,3-dihydro-1H-indol-5-ylmethyl)amine, a derivative of (1H-Indol-5-yl)methanamine, as an intermediate for producing various disubstituted methanamines. These compounds have potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Anticancer Agent Development

Panathur et al. (2013) designed and synthesized derivatives of 1H-Indol-5-yl)methanamine, showing potent growth inhibitory action against cancer cell lines and inhibiting the deacetylation activity of SIRT1 enzyme in vitro. This compound showed promising results in treating prostatic hyperplasia in animal models (Panathur et al., 2013).

Safety And Hazards

The compound carries a warning signal. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

1H-indol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYYSAPJTRVEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231445
Record name Indole, 5-(aminomethyl)-
Source EPA DSSTox
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Indol-5-yl)methanamine

CAS RN

81881-74-5
Record name 1H-Indole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81881-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 5-(aminomethyl)-
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Record name Indole, 5-(aminomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-indol-5-yl)methanamine
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Synthesis routes and methods I

Procedure details

A stirred solution of 1H-indole-5-carbonitrile (4.0 g, 28.1 mmol) in THF (50 ml) at 0° C. was treated dropwise with lithium aluminum hydride in THF (1M, 98 ml, 98 mmol). The resultant mixture was stirred, warming to room temperature overnight. Sat. aq. NaHCO3 (60 ml) was added at 0° C. and resultant mixture was filtered through filter agent celite 521 and washed with THF. Evaporation of the solvent gave the crude product which was purified by chromatography (SiO2, gradient elution with 95:5 CH2Cl2:MeOH; 90:10 CH2Cl2:MeOH; 90:10:1 CH2Cl2:MeOH:NH3) to give the desired product (white powder, 12.9 g, 71%). 1H NMR (CD3OD) δ 4.10 (s, 2H), 6.50 (d, 1H), 7.15 (d, 1H), 7.30 (d, 1H), 7.40 (d, 1H), 7.60 (s, 1H). LRMS m/z=147.2 (M+1)+.
Quantity
4 g
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50 mL
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98 mL
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60 mL
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Yield
71%

Synthesis routes and methods II

Procedure details

To an ice cold suspension of aluminium chloride (126 mg) in ether (1.5 ml) was added a suspension of lithium aluminium hydride (55 mg) in ether (1.5 ml), followed by stirring for 5 min. A solution of 5-cyanoindole (103 mg) in ether (5 ml) was added dropwise thereto. The mixture was stirred at room temperature for 6 hours, followed by adding aqueous Rochel solution thereto and then stirring for 5 hours. The resulting mixture was basified with 1M aqueous sodium hydroxide solution, extracted twice with ethyl acetate (50 ml), washed with saturated aqueous sodium chlroride solution, dried over magnesium sulfate and then filtered to yield (1H-indol-5-yl)methylamine (93 mg, 88%).
[Compound]
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ice
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126 mg
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1.5 mL
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55 mg
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1.5 mL
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103 mg
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5 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 1H-indole-5-carbonitrile (3.7 g) in tetrahydrofuran (25 ml) was added over fifteen minutes to a stirred suspension of lithium aluminium hydride (3.1 g) in tetrahydrofuran (80 ml) under nitrogen. After thirty minutes, the suspension was heated at reflux for two hours. After cooling to 0°, water (3.1 ml), sodium hydroxide (2N, 6.2 ml) and water (9.3 ml) were added with caution, the resulting salts were filtered off and the filtrate was concentrated under vacuum to afford a yellow oil (3.3 g) which was crystallised from ethyl acetate to give the title compound as a pale cream solid m.p. 114°-5°.
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3.7 g
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3.1 g
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80 mL
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3.1 mL
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6.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Indol-5-yl)methanamine
Reactant of Route 2
(1H-Indol-5-yl)methanamine
Reactant of Route 3
(1H-Indol-5-yl)methanamine
Reactant of Route 4
(1H-Indol-5-yl)methanamine
Reactant of Route 5
(1H-Indol-5-yl)methanamine
Reactant of Route 6
(1H-Indol-5-yl)methanamine

Citations

For This Compound
12
Citations
N Mahindroo, MC Connelly, C Punchihewa… - Bioorganic & medicinal …, 2010 - Elsevier
We have previously reported small-molecule inhibitors of Gli1-mediated transcription, an essential down-stream element of the Hh pathway. We created new derivatives of the previous …
Number of citations: 26 www.sciencedirect.com
I Ledneczki, A Horvath, P Tapolcsanyi, J Eles… - European Journal of …, 2021 - Elsevier
HTS campaign of the corporate compound collection resulted in a novel, oxalic acid diamide scaffold of α7 nACh receptor positive allosteric modulators. During the hit expansion, …
Number of citations: 3 www.sciencedirect.com
BI Usachev - Journal of Fluorine Chemistry, 2016 - Elsevier
Synthesis, significance and potential applications of such medicinally and biologically beneficial compounds as fluoroalkylated at the pyrrole moiety indoles (1-/2-/3-fluoroalkyl-…
Number of citations: 22 www.sciencedirect.com
RJ Perner, S DiDomenico, JR Koenig… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and structure−activity relationship of 1-(aryl)-3-(4-(amino)benzyl)urea transient receptor potential vanilloid 1 (TRPV1) antagonists are described. A variety of cyclic amine …
Number of citations: 32 pubs.acs.org
JJ Crawford, W Lee, I Aliagas, S Mathieu… - Journal of medicinal …, 2015 - ACS Publications
The p21-activated kinases (PAKs) play important roles in cytoskeletal organization, cellular morphogenesis, and survival and have generated significant attention as potential …
Number of citations: 33 pubs.acs.org
FH Zhang, B Debnath, ZL Xu, LM Yang… - European Journal of …, 2017 - Elsevier
Currently, three HIV-1 integrase (IN) active site-directed inhibitors are in clinical use for the treatment of HIV infection. However, emergence of drug resistance mutations have limited the …
Number of citations: 15 www.sciencedirect.com
X Fan, FH Zhang, RI Al-Safi, LF Zeng, Y Shabaik… - Bioorganic & medicinal …, 2011 - Elsevier
HIV-1 integrase (IN) is a validated therapeutic target for antiviral drug design. However, the emergence of viral strains resistant to clinically studied IN inhibitors demands the discovery …
Number of citations: 66 www.sciencedirect.com
V Škedelj, A Perdih, M Brvar, A Kroflič… - European Journal of …, 2013 - Elsevier
The d-aspartate ligase of Enterococcus faecium (Asl fm ) is an attractive target for the development of narrow-spectrum antibacterial agents that are active against multidrug-resistant E. …
Number of citations: 35 www.sciencedirect.com
FL Zhang, YF Wang, S Chiba - scholar.archive.org
1H NMR (400 MHz) spectra were recorded on a Bruker Avance 400 spectrometer in CDCl3 [using CDCl3 (for 1H, δ= 7.26) or DMSO-d6 (for 1H, δ= 2.50) as the internal standard]. 13C …
Number of citations: 0 scholar.archive.org
N Gandhamsetty, J Jeong, J Park, S Park… - The Journal of Organic …, 2015 - ACS Publications
Silylative reduction of nitriles was studied under transition metal-free conditions by using B(C 6 F 5 ) 3 as a catalyst with hydrosilanes as a reductant. Alkyl and (hetero)aryl nitriles were …
Number of citations: 77 pubs.acs.org

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